Derenofylline is classified as a small molecule and is derived from natural products. It specifically acts on the adenosine A2A receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release and neuroprotection .
The synthesis of dernofylline involves several chemical transformations that yield the final product with high purity and selectivity. The general synthetic route includes:
Specific parameters such as reaction temperatures, solvent systems, and reaction times are adjusted to optimize yield and purity .
Derenofylline has a complex molecular structure characterized by:
The three-dimensional conformation of dernofylline allows it to fit precisely into the binding pocket of the adenosine A2A receptor, facilitating its agonistic activity .
Derenofylline participates in various chemical reactions primarily related to its interactions with biological targets:
Understanding these reactions is crucial for predicting its behavior in vivo and optimizing its therapeutic applications .
Derenofylline exerts its effects primarily through:
Derenofylline exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in therapeutic contexts .
Derenofylline has potential applications in several areas:
Methylxanthines represent a class of purine-derived alkaloids with a rich pharmacological legacy, primarily known for their role as non-selective adenosine receptor antagonists. Naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) have been utilized for centuries in traditional medicines and dietary products [6] [4]. Therapeutically, methylxanthines initially gained prominence for their bronchodilatory effects in respiratory diseases. Theophylline, for example, was a cornerstone in asthma and COPD management due to its ability to inhibit phosphodiesterase (PDE) enzymes and antagonize adenosine A1, A2A, and A2B receptors, leading to smooth muscle relaxation [1] [10]. However, its clinical utility was severely limited by a narrow therapeutic index (target serum concentration: 10–15 µg/mL) and frequent adverse effects like nausea, arrhythmias, and seizures at concentrations exceeding 20 µg/mL [1].
Structural Limitations: Early methylxanthines suffered from a lack of receptor subtype specificity. Caffeine’s methyl group at the N-1 position enhances CNS penetration but contributes to widespread physiological effects. Theophylline’s unsubstituted N-7 position allows it to act as a proton donor, influencing its pharmacokinetic variability [6]. These physicochemical properties underscored the need for structural optimization.
Evolution in Understanding: By the 2010s, research revealed that methylxanthines like theophylline also activate histone deacetylase (HDAC)-2 and inhibit phosphoinositide-3-kinase-δ (PI3Kδ), mechanisms contributing to anti-inflammatory effects in respiratory diseases [1] [9]. This expanded view highlighted adenosine receptor modulation as a primary therapeutic lever, driving interest in receptor-subtype-selective agents.
Table 1: Key Methylxanthine Derivatives and Their Receptor Affinities
Compound | Substituent Positions | Primary Targets | Therapeutic Limitations |
---|---|---|---|
Theophylline | 1,3-dimethyl | PDE III/IV, A1, A2B | Narrow therapeutic index, CYP interactions |
Caffeine | 1,3,7-trimethyl | A1, A2A | CNS overstimulation, tachycardia |
Theobromine | 3,7-dimethyl | A1, PDE | Weak bronchodilation, diuretic effects |
Derenofylline | 8-cyclopentyl-1,3-dipropyl | A1-selective | Under investigation (preclinical phase) |
Derenofylline (8-cyclopentyl-1,3-dipropylxanthine) exemplifies the rational redesign of methylxanthines through structure-activity relationship (SAR) optimization and computational drug design. Emerging in the late 2010s, it was engineered to overcome the off-target effects of classical methylxanthines by achieving high selectivity for adenosine A1 receptors [5] [9].
N-7 Unsubstitution: Retains hydrogen-bonding capacity with A1-specific residues like Asn254 [5].
Computational Design Strategies:Derenofylline’s development leveraged molecular docking and free-energy perturbation (FEP) calculations to simulate binding poses within A1 receptor homology models. Cryo-EM structures of adenosine receptors (e.g., PDB: 6D9H) enabled virtual screening of xanthine derivatives for optimal fit within the orthosteric pocket [9] [5]. This approach reduced A2A affinity by >100-fold compared to A1 [5].
Preclinical Validation:In vitro studies demonstrated Derenofylline’s nanomolar A1 affinity (Ki = 2.3 nM), with 250-fold selectivity over A2A and minimal activity at A2B/A3 subtypes [5]. Functionally, it antagonized A1-mediated inhibition of adenylyl cyclase in cardiomyocytes, suggesting applications in cardiac ischemia-reperfusion injury or renal protection [1].
Table 2: Derenofylline’s Binding Affinity Profile vs. Reference Methylxanthines
Target Receptor | Derenofylline Ki (nM) | Theophylline Ki (nM) | Caffeine Ki (nM) |
---|---|---|---|
A1 | 2.3 ± 0.4 | 13,000 ± 2,100 | 19,000 ± 3,800 |
A2A | 580 ± 95 | 17,000 ± 3,200 | 9,500 ± 1,900 |
A2B | >10,000 | >100,000 | >100,000 |
A3 | >10,000 | >100,000 | >100,000 |
Therapeutic Implications:Derenofylline’s selectivity mitigates risks associated with non-selective antagonism, such as A2A-mediated vasodilation or A2B-triggered mast cell degranulation. Its design aligns with trends in GPCR-targeted drug development, where 36% of approved drugs target GPCRs [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7